molecular formula C14H21ClN2O2 B5139895 1-(5-chloro-2,3-dimethoxybenzyl)-4-methylpiperazine trifluoroacetate

1-(5-chloro-2,3-dimethoxybenzyl)-4-methylpiperazine trifluoroacetate

Cat. No. B5139895
M. Wt: 284.78 g/mol
InChI Key: XWARHFZFXGZTAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-chloro-2,3-dimethoxybenzyl)-4-methylpiperazine trifluoroacetate is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as CDMB-4MeOPP and is a derivative of the piperazine family of compounds.

Mechanism of Action

The mechanism of action of CDMB-4MeOPP is not fully understood, but it is believed to involve modulation of the serotonergic and dopaminergic systems in the brain. CDMB-4MeOPP has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. In oncology, CDMB-4MeOPP has been shown to inhibit the activity of a protein called heat shock protein 90 (Hsp90), which is involved in the growth and survival of cancer cells. In infectious diseases, CDMB-4MeOPP has been shown to inhibit viral replication by interfering with viral entry and/or replication.
Biochemical and Physiological Effects
CDMB-4MeOPP has been shown to have a variety of biochemical and physiological effects in animal models. In neuroscience, CDMB-4MeOPP has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. In oncology, CDMB-4MeOPP has been shown to inhibit the growth of cancer cells by targeting Hsp90. In infectious diseases, CDMB-4MeOPP has been shown to inhibit viral replication by interfering with viral entry and/or replication.

Advantages and Limitations for Lab Experiments

CDMB-4MeOPP has several advantages for use in lab experiments, including its high purity and well-documented synthesis method. However, there are also limitations to its use, including its relatively low solubility in water and its potential toxicity at high doses. Careful consideration should be given to the appropriate concentration and duration of exposure when conducting experiments with CDMB-4MeOPP.

Future Directions

For research on CDMB-4MeOPP include further exploration of its therapeutic applications and optimization of its antiviral activity.

Synthesis Methods

The synthesis of CDMB-4MeOPP involves the reaction of 2,3-dimethoxybenzaldehyde with 5-chloro-1-(piperazin-4-yl)methanamine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with methyl iodide to form the final product, CDMB-4MeOPP. This synthesis method has been optimized for high yield and purity and is well-documented in the scientific literature.

Scientific Research Applications

CDMB-4MeOPP has been studied for its potential therapeutic applications in a variety of areas, including neuroscience, oncology, and infectious diseases. In neuroscience, CDMB-4MeOPP has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential as a treatment for anxiety and depression. In oncology, CDMB-4MeOPP has been studied for its ability to inhibit the growth of cancer cells, particularly in breast and lung cancer models. In infectious diseases, CDMB-4MeOPP has been shown to have antiviral activity against a variety of viruses, including HIV and hepatitis C.

properties

IUPAC Name

1-[(5-chloro-2,3-dimethoxyphenyl)methyl]-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O2/c1-16-4-6-17(7-5-16)10-11-8-12(15)9-13(18-2)14(11)19-3/h8-9H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWARHFZFXGZTAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C(=CC(=C2)Cl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-Chloro-2,3-dimethoxyphenyl)methyl]-4-methylpiperazine

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